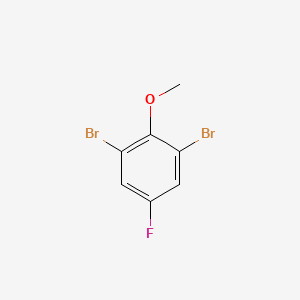
1,3-Dibromo-5-fluoro-2-methoxybenzene
Cat. No. B1304669
Key on ui cas rn:
443-41-4
M. Wt: 283.92 g/mol
InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912220B2
Procedure details


The solution of 8-3 (273.4 g, 0.963 mol) dissolved in concentrated H2SO4 (1.6 L) at 0° C. The mixture of conc.HNO3 (63.2 mL) and conc. H2SO4 (400 mL) was added dropwise over 1 h. The color of the reaction became orange. TLC monitored the starting material was disappeared. The reaction mixture was poured onto crushed ice and extracted with ethyl acetate (800 mL×3). The combined organic layers were combined and were concentrated in vacuo to 400 mL, which was cooled under ice bath to afforded 8-4 (234.2 g, 73.9%) as a white solid.
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:12]([O-:14])=[O:13])=[C:4]([Br:9])[C:3]=1[O:10][CH3:11]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture of conc
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (800 mL×3)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated in vacuo to 400 mL, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled under ice bath
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(C(=C1)F)[N+](=O)[O-])Br)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 234.2 g | |
| YIELD: PERCENTYIELD | 73.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


